molecular formula C22H26FN3O2S B2674294 (Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-56-4

(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2674294
CAS No.: 865173-56-4
M. Wt: 415.53
InChI Key: VBXGTWDESONIOB-GYHWCHFESA-N
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Description

(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative offered for research purposes. The core benzothiazole structure is a privileged scaffold in medicinal chemistry and is found in compounds investigated for various biological activities . The specific presence of diethylamino and fluorine substituents on this molecular framework suggests potential for interaction with biological targets, as similar substituents are used to modulate the properties of pharmaceutical candidates . The (Z)-isomer configuration and the 2-ethoxyethyl side chain may influence the compound's binding affinity and physicochemical characteristics. Researchers are exploring this compound and its analogs as tools in biochemical studies. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific projects.

Properties

IUPAC Name

4-(diethylamino)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S/c1-4-25(5-2)18-10-7-16(8-11-18)21(27)24-22-26(13-14-28-6-3)19-12-9-17(23)15-20(19)29-22/h7-12,15H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXGTWDESONIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activities, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate amine and acid derivatives. The synthesis typically involves:

  • Formation of the benzothiazole moiety : This can be achieved through cyclization reactions involving thiourea and substituted aromatic compounds.
  • Amide formation : Coupling reactions between the synthesized benzothiazole and diethylamine derivatives lead to the formation of the final compound.

Antimicrobial Activity

Research has indicated that various benzothiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli1 µg/mL
Compound BS. aureus0.5 µg/mL
Compound CAspergillus niger2 µg/mL

These findings suggest that modifications in the structure, such as the incorporation of fluorine or ethoxyethyl groups, may enhance antimicrobial efficacy.

Anticancer Activity

Recent studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant activity against A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines.

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
Compound DA4311.5
Compound EA5492.0
Compound FH12991.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of benzothiazole compounds, including those structurally similar to this compound, showing promising results against resistant strains of bacteria.
  • Case Study on Cancer Cell Lines : Another investigation focused on the anticancer properties of benzothiazole derivatives, revealing that specific substitutions significantly enhanced their cytotoxic effects on various cancer cell lines.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Core Structure Substituents Functional Groups Biological Relevance
Target Compound Benzo[d]thiazole - 4-Diethylamino (benzamide)
- 3-(2-Ethoxyethyl)
- 6-Fluoro
Benzamide, thiazole, ethoxyethyl Likely kinase inhibition (inferred from analogs)
Compound 6 (Molecules 2011) 1,3,4-Thiadiazole - Isoxazole
- Benzamide
Thiadiazole, isoxazole Antimicrobial/antifungal (implied by thiadiazole derivatives)
Compound 35 (STING Agonist) Benzo[d]thiazole - Oxazole carboxamide
- Hydroxypropoxy
Oxazole, carboxamide STING agonist (immunotherapy applications)
1007540-88-6 () Benzo[d]thiazole - Azepan sulfonyl
- Ethyl, 4-Fluoro
Azepane sulfonamide Unspecified (structural analog for drug discovery)

Key Observations :

  • The diethylamino and ethoxyethyl groups in the target compound may enhance solubility and binding affinity compared to azepan sulfonyl or halogenated analogs .
  • Fluorine at the 6-position likely improves metabolic stability and lipophilicity, similar to fluorinated pesticides like diflufenican () .

Key Observations :

  • The absence of νS-H in the target compound’s IR spectrum (inferred from analogs like [7–9]) confirms its thione tautomeric stability .
  • Diethylamino and ethoxyethyl substituents may simplify NMR interpretation compared to azepan sulfonyl analogs () .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Solubility Predictions

Compound LogP (Predicted) Solubility (mg/mL) Bioactivity (Inferred) Reference
Target Compound ~3.5 (moderate lipophilicity) ~0.1–0.5 (aqueous) Kinase inhibition, anticancer
Sulfentrazone () 2.8 Low Herbicide
STING Agonist (Compound 35) 2.1 0.05–0.1 Immunostimulatory
Triazole-Thiones [7–9] () 2.5–3.0 Moderate Antifungal

Key Observations :

  • The ethoxyethyl group in the target compound likely improves aqueous solubility compared to halogenated analogs like sulfentrazone .
  • Diethylamino groups are associated with enhanced membrane permeability, critical for CNS-targeting drugs .

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